2,5-dimethyl-4-(morpholine-4-sulfonyl)-N-[2-(trifluoromethyl)phenyl]furan-3-carboxamide
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Overview
Description
2,5-dimethyl-4-(morpholine-4-sulfonyl)-N-[2-(trifluoromethyl)phenyl]furan-3-carboxamide is a complex organic compound that features a furan ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-4-(morpholine-4-sulfonyl)-N-[2-(trifluoromethyl)phenyl]furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-4-(morpholine-4-sulfonyl)-N-[2-(trifluoromethyl)phenyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the methyl groups can be oxidized under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines.
Scientific Research Applications
2,5-dimethyl-4-(morpholine-4-sulfonyl)-N-[2-(trifluoromethyl)phenyl]furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-4-(morpholine-4-sulfonyl)-N-[2-(trifluoromethyl)phenyl]furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the sulfonyl group can improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-4-(morpholine-4-sulfonyl)-N-phenylfuran-3-carboxamide: Similar structure but lacks the trifluoromethyl group.
2,5-dimethyl-4-(morpholine-4-sulfonyl)-N-[2-(chloromethyl)phenyl]furan-3-carboxamide: Similar structure but has a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2,5-dimethyl-4-(morpholine-4-sulfonyl)-N-[2-(trifluoromethyl)phenyl]furan-3-carboxamide makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical properties, including its reactivity, stability, and biological activity.
Properties
IUPAC Name |
2,5-dimethyl-4-morpholin-4-ylsulfonyl-N-[2-(trifluoromethyl)phenyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O5S/c1-11-15(17(24)22-14-6-4-3-5-13(14)18(19,20)21)16(12(2)28-11)29(25,26)23-7-9-27-10-8-23/h3-6H,7-10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPRCLFMSGJSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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